2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c18-14-5-1-12(2-6-14)11-25-17-19-9-10-20(17)16(22)13-3-7-15(8-4-13)21(23)24/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVZQAHDBPZCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of imidazole derivatives. For instance:
- Jain et al. synthesized various imidazole derivatives and evaluated their activity against Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that similar compounds like 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole may also hold promise in this area .
Anti-inflammatory and Analgesic Properties
Research into imidazole derivatives has also uncovered anti-inflammatory and analgesic effects:
- A study demonstrated that specific imidazole compounds showed substantial analgesic activity (up to 89% at 100 mg/kg) and effective anti-inflammatory responses comparable to standard treatments like diclofenac . This suggests that our compound could be investigated for similar therapeutic uses.
Case Study 1: Antimicrobial Evaluation
In a comparative study on the antimicrobial efficacy of imidazole derivatives, compounds similar to this compound were tested against various bacterial strains. The findings indicated that modifications in the side chains significantly affected antibacterial potency, highlighting the importance of structural variations in developing effective antimicrobial agents .
Case Study 2: Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of imidazole derivatives. The study utilized molecular docking techniques to assess binding affinities to cyclooxygenase enzymes (COX-1 and COX-2). Compounds with structural similarities to our target compound showed promising results, suggesting that further exploration could yield effective anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl and nitrobenzoyl groups can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Functional Group Impact : The 4-nitrobenzenesulfonyl group in enhances electron-withdrawing effects compared to the nitrobenzoyl group in the target compound, which may influence metabolic stability or reactivity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Lipophilicity : The target compound’s estimated LogP (~3.5) suggests moderate lipophilicity, suitable for membrane permeability, while diphenyl-substituted analogs exhibit higher LogP values (~6.2), indicating reduced aqueous solubility.
- Spectroscopic Signatures : The nitro group in the target compound and generates distinct IR absorption bands (~1350–1520 cm⁻¹), aiding structural identification.
Crystallographic and Conformational Analysis
- Dihedral Angles : In 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole , the 4-bromophenyl ring forms a dihedral angle of 42.0° with the imidazole core, suggesting moderate conjugation disruption. Similar steric effects are expected in the target compound due to the 4-bromobenzyl sulfanyl group.
Biological Activity
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound notable for its imidazole core, which contributes to its diverse biological activities. The compound features a 4-bromophenyl group and a 4-nitrobenzoyl moiety, with a sulfanyl group enhancing its chemical reactivity and potential pharmacological properties. This article reviews the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
- Molecular Formula : C17H14BrN3O3S
- Molecular Weight : 420.28 g/mol
- Structure : The imidazole ring is central to the compound's activity, with substituents that modify its biological profile.
Biological Activity Overview
Imidazole derivatives are recognized for their broad spectrum of biological activities. Preliminary studies indicate that this compound may exhibit:
- Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Antifungal Activity : Potential effectiveness against fungal pathogens.
- Anticancer Properties : Promising results in inhibiting cancer cell proliferation.
Antibacterial Activity
Research has demonstrated that imidazole derivatives can possess significant antibacterial properties. A study by Jain et al. evaluated the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder wells diffusion method. Notably, compounds derived from similar structures exhibited substantial zones of inhibition.
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | E. coli | P. aeruginosa | B. subtilis |
|---|---|---|---|---|
| 5a | 15 | 19 | 21 | |
| 5b | 11 | 9 | 19 | |
| 5c | 20 | 22 | 22 | |
| Streptomycin | 28 | 32 | 31 |
This data indicates that compounds similar to the focus compound can effectively inhibit bacterial growth, suggesting that modifications in structure can enhance activity.
Antifungal Activity
Imidazole derivatives are also recognized for their antifungal properties. Research has indicated that certain structural modifications can lead to improved activity against fungal strains such as Candida albicans and Aspergillus niger. The presence of the nitro group in the compound may enhance its interaction with fungal cell membranes.
Anticancer Properties
The anticancer potential of imidazole derivatives has been explored in various studies. For example, compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
A study investigating the effects of imidazole derivatives on cancer cell lines demonstrated that specific substitutions at the imidazole ring could significantly enhance cytotoxicity against breast and lung cancer cells. The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to apoptosis.
Q & A
Q. 1.1. What synthetic strategies are effective for synthesizing 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole, and how can reaction yields be optimized?
Answer: The compound can be synthesized via multi-step condensation reactions, leveraging methodologies for analogous imidazole derivatives. For example:
- Sonochemical synthesis : Ultrasound-assisted methods improve reaction rates and yields by enhancing mass transfer and reducing side reactions .
- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) minimizes experimental trials while identifying critical parameters (temperature, catalyst loading, solvent ratios) .
- Intermediate purification : Column chromatography or recrystallization (using solvents like ethanol/water mixtures) ensures high purity, as demonstrated for structurally related bromophenyl-substituted imidazoles .
Q. 1.2. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
Answer:
- FT-IR : Confirm the presence of C–S (650–750 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C=O (1680–1700 cm⁻¹) stretches. The absence of unreacted thiol (–SH, ~2550 cm⁻¹) is critical .
- NMR :
- Elemental Analysis : Validate C, H, N, and S content (deviations >0.3% indicate impurities) .
Advanced Research Questions
Q. 2.1. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic structure and potential bioactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
- Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic regions. The 4-nitrobenzoyl group likely acts as a hydrogen-bond acceptor, influencing binding interactions .
- Molecular Docking : Screen against targets like cytochrome P450 or kinases. Use software (AutoDock Vina) with crystallographic protein data (PDB IDs) to assess binding affinities .
Q. 2.2. How can contradictions in reported biological activities of similar imidazole derivatives be resolved?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing bromine with chlorine or nitro with methoxy) to isolate functional group contributions .
- In vitro/In vivo Correlation : Address discrepancies by standardizing assay conditions (e.g., cell lines, solvent controls). For example, fluorophenyl-substituted imidazoles show varied IC₅₀ values depending on cell membrane permeability .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. 2.3. What advanced separation techniques (e.g., membrane technologies) are suitable for isolating this compound from reaction mixtures?
Answer:
- Nanofiltration Membranes : Use polyamide-based membranes with MWCO ~500 Da to separate the compound (MW ~450–500) from smaller byproducts .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (acetonitrile/water with 0.1% TFA) and C18 columns for retention time reproducibility .
- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and packing interactions, as shown for bromophenyl-imidazole analogs .
Methodological Considerations for Experimental Design
Q. 3.1. How can reaction fundamentals (e.g., kinetics, thermodynamics) be integrated into reactor design for scalable synthesis?
Answer:
- Microreactor Systems : Enhance heat/mass transfer for exothermic nitrobenzoylation steps, reducing decomposition .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate formation in real time .
- Scale-Up Criteria : Maintain geometric similarity (e.g., agitation speed, Reynolds number) between lab and pilot reactors to preserve yield .
Q. 3.2. What statistical approaches are recommended for optimizing solvent systems in crystallization?
Answer:
- Mixture Design : Vary solvent ratios (e.g., ethanol/water/acetone) to maximize crystal purity and minimize solvent retention .
- Principal Component Analysis (PCA) : Correlate solvent polarity (Hildebrand parameters) with crystal morphology and yield .
Data Contradiction and Reproducibility
Q. 4.1. How should researchers address variability in reported melting points or spectroscopic data for this compound?
Answer:
- Interlaboratory Validation : Use certified reference materials (CRMs) for instrument calibration .
- Dynamic DSC (Differential Scanning Calorimetry) : Measure melting points under controlled heating rates (e.g., 10°C/min) to account for polymorphism .
Safety and Handling
Q. 5.1. What safety protocols are critical given the compound’s nitro and bromine substituents?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
